molecular formula C15H9BrN4O4 B274095 N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide

N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide

Cat. No. B274095
M. Wt: 389.16 g/mol
InChI Key: KALOLKFWANFLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a yellow powder that is soluble in organic solvents and has a molecular weight of 400.2 g/mol.

Mechanism of Action

The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide reacts with ROS, producing a fluorescent signal that can be detected. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to inhibit the activity of MMPs, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In addition to its ability to detect ROS and inhibit MMPs, N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its selectivity for ROS. This property makes N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide a valuable tool for studying the role of ROS in various physiological and pathological processes. Another advantage of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its ability to inhibit MMPs, which may have therapeutic implications for cancer treatment. However, one of the limitations of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide. One area of research is the development of more efficient synthesis methods to increase the yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide. Another area of research is the development of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide-based probes for detecting other reactive species, such as reactive nitrogen species (RNS). Additionally, further research is needed to fully understand the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, or N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, is a chemical compound that has potential applications in various scientific fields. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is synthesized through a coupling reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to selectively react with ROS, making it a valuable tool for studying the role of ROS in various physiological and pathological processes. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to inhibit the activity of MMPs, which may have therapeutic implications for cancer treatment. However, the low yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide during synthesis is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide involves the reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide in the presence of a coupling agent. The resulting compound is then purified using column chromatography. The yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is typically between 50-60%.

Scientific Research Applications

N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary uses of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cells. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This property makes N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide a valuable tool for studying the role of ROS in various physiological and pathological processes.
Another application of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is in the development of inhibitors for enzymes involved in cancer progression. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Inhibition of MMPs using N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to reduce tumor growth and metastasis in animal models.

properties

Product Name

N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide

Molecular Formula

C15H9BrN4O4

Molecular Weight

389.16 g/mol

IUPAC Name

N//'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C15H9BrN4O4/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(5-2-8)20(23)24/h1-7H,(H,19,21)(H,17,18,22)

InChI Key

KALOLKFWANFLHA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-]

Origin of Product

United States

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